恩卡林

描述

Encecalin is a naturally occurring chromene compound found in various plant species, including Helianthella quinquenervis and Centaurea solstitialis . It is known for its biological activities, particularly its phytotoxic properties, which inhibit seed germination and reduce the growth of plant seedlings .

科学研究应用

Encecalin has a wide range of scientific research applications:

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in inhibiting certain biological pathways.

作用机制

Target of Action

Encecalin is a chromene derivative found in various plant species, including Helianthella quinquenervis It’s known that chromenes, including encecalin, have been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings .

Biochemical Pathways

Given its impact on seed germination and plant growth , it’s plausible that encecalin interferes with the biochemical pathways involved in these processes

Result of Action

Encecalin has been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . This suggests that encecalin may have herbicidal properties. , indicating that it may have a localized effect in these organisms.

Action Environment

The action, efficacy, and stability of encecalin can be influenced by various environmental factors. For instance, the production of encecalin in H. quinquenervis cell cultures varied with growth kinetics, being higher at the stationary phase This suggests that the production and potentially the action of encecalin can be influenced by the growth conditions of the plant

生化分析

Cellular Effects

Encecalin has been shown to have effects on various types of cells and cellular processes. For instance, it has been observed that the production of Encecalin varies with growth kinetics, being higher at the stationary phase

Molecular Mechanism

The molecular mechanism of action of Encecalin is not well defined. It is known that Encecalin exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Encecalin have been observed to change over time. For instance, in hairy roots of H. quinquenervis, the accumulation of Encecalin was found to be over three times higher than in cell suspension cultures after six months

Metabolic Pathways

The metabolic pathways involving Encecalin are not well characterized. It is known that Encecalin is a product of cell cultures and hairy roots of H. quinquenervis

准备方法

Synthetic Routes and Reaction Conditions

Encecalin can be synthesized through plant cell and organ cultures. For instance, Helianthella quinquenervis cell cultures and hairy roots have been used to produce encecalin . The production involves transformation protocols using Agrobacterium rhizogenes, with methods such as prick, sonication, and co-culture . Among these, sonication and co-culture have shown higher yields of encecalin .

Industrial Production Methods

Industrial production of encecalin is still in the research phase, with biotechnological methods showing promise. The use of hairy root cultures has demonstrated potential for large-scale production due to higher yields compared to cell suspension cultures .

化学反应分析

Types of Reactions

Encecalin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving encecalin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions of encecalin depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

相似化合物的比较

Encecalin is similar to other chromenes such as eupatoriochromene, which also exhibits phytotoxic properties . encecalin is unique in its specific inhibitory effects on seed germination and plant growth. Other similar compounds include demethylencecalin and euparin, which share structural similarities but differ in their biological activities .

Conclusion

Encecalin is a fascinating compound with diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable subject of study in various fields, from chemistry and biology to medicine and industry.

属性

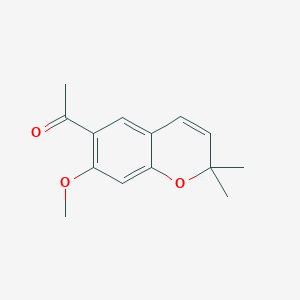

IUPAC Name |

1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLCNREBFDEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942824 | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-09-5 | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does encecalin affect photosynthesis?

A1: Encecalin acts as a Hill reaction inhibitor, disrupting the electron transport chain in photosynthesis. [] Specifically, it targets photosystem II, inhibiting electron flow between P680 and QA. [] This inhibition reduces ATP synthesis, proton uptake, and electron flow in isolated spinach chloroplasts. []

Q2: What is the molecular formula and weight of encecalin?

A2: While not explicitly stated in the provided excerpts, based on its structure as a methoxy derivative of demethylencecalin, encecalin likely has a molecular formula of C15H16O3 and a molecular weight of 244.28 g/mol.

Q3: Are there any spectroscopic data available for encecalin?

A4: Although specific spectroscopic data is not detailed in the excerpts, several studies utilize NMR and MS techniques for structural elucidation and identification of encecalin. [, , , , ] These techniques provide information about the compound's structure and purity.

Q4: Have any computational studies been conducted on encecalin?

A5: Yes, molecular dynamics studies have investigated the interaction of encecalin with calmodulin (CaM). [] These simulations revealed stable complex formation between encecalin and CaM, supporting its potential as a calmodulin-targeting molecule. []

Q5: How does the methylation of demethylencecalin affect its biological activity?

A6: Methylation of demethylencecalin to form encecalin generally increases its toxicity to insects. [, ] This difference in toxicity is attributed to variations in metabolism and detoxification, with insects excreting significantly more unchanged demethylencecalin compared to encecalin. [, ]

Q6: What is the impact of structural modifications on the antiprotozoal activity of encecalin derivatives?

A7: Modifications to the encecalin scaffold, specifically the introduction of amine groups, significantly enhance antiprotozoal activity. [] Chromene and chromane-derived amines displayed potent activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Leishmania donovani. [] Notably, phenol derivatives exhibited even greater potency compared to chloroquine. []

Q7: What formulation strategies are employed to improve the delivery of encecalin?

A8: Researchers have developed lacquer solutions containing standardized encecalin extracts for topical administration in treating onychomycosis and vulvovaginal candidiasis. [, ] These formulations aim to enhance drug delivery and improve treatment outcomes.

Q8: How is encecalin metabolized in insects?

A9: Insects primarily metabolize encecalin by hydroxylating the geminal methyl groups. [, ] This metabolic process increases the polarity of encecalin, making it more readily excretable and less toxic. [, ]

Q9: What is the effectiveness of encecalin in treating fungal infections?

A10: Encecalin extracts have shown promise in treating various fungal infections. In clinical trials, topical application of Ageratina pichinchensis extract, standardized for encecalin content, demonstrated efficacy against onychomycosis, interdigital tinea pedis, and vulvovaginal candidiasis. [, , ]

Q10: Has encecalin demonstrated any activity against biofilm formation?

A11: Yes, extracts from Flourensia fiebrigii, containing encecalin, exhibited significant activity against biofilm production by Pseudomonas aeruginosa and Staphylococcus aureus. [] This suggests potential applications for encecalin in combating bacterial infections, particularly those associated with biofilms.

Q11: Which analytical techniques are used to identify and quantify encecalin?

A11: Several analytical techniques are employed to study encecalin, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify encecalin in plant extracts and cell cultures. [, , ]

- High-Performance Liquid Chromatography (HPLC): Used to analyze the metabolism of chromenes, including encecalin, in plants. [, ]

- Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): Employed for metabolic profiling and identification of encecalin in plant extracts. []

Q12: Are there any known alternatives to encecalin for treating fungal infections?

A14: Yes, ciclopirox is a commonly used antifungal agent that serves as a positive control in clinical trials evaluating the effectiveness of Ageratina pichinchensis extract containing encecalin. [, ] While both treatments demonstrated efficacy, no statistically significant differences were observed between them. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-O-[2-(1,3-Dioxanyl)ethyl]daidzein](/img/structure/B14805.png)